

Application Notes: Molecular Docking of 2-Amino-4,5-diphenylthiazole Derivatives

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Compound of Interest

Compound Name: 2-Amino-4,5-diphenylthiazole

Cat. No.: B183397

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The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[1][2]} The **2-Amino-4,5-diphenylthiazole** variant and its derivatives are of particular interest due to their potential as targeted therapeutic agents. Molecular docking is a powerful computational technique that plays a crucial role in the rational design and discovery of drugs based on this scaffold.^[3] It predicts the preferred orientation of a ligand when bound to a target protein, enabling the elucidation of binding modes and the estimation of binding affinity.^[3] These insights are invaluable for understanding structure-activity relationships (SAR) and for optimizing lead compounds to enhance their efficacy and selectivity.

Applications of molecular docking for **2-Amino-4,5-diphenylthiazole** derivatives span several therapeutic areas:

- **Anticancer Research:** Derivatives have been docked against various cancer-related protein targets. These include kinases like Aurora kinase, c-Met, and VEGFR-2, which are crucial regulators of cell cycle and angiogenesis, as well as structural proteins like tubulin polymerase, a key component of the cytoskeleton.^{[2][4][5][6][7]} Docking studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibition of these targets, thereby impeding cancer cell proliferation.^{[4][5]}
- **Antimicrobial Drug Discovery:** The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents.^[8] Molecular docking has been employed to

study the interaction of 2-aminothiazole derivatives with essential bacterial and fungal enzymes. Targets like DNA gyrase, FabH, and UDP-N-acetylMuramate/l-alanine ligase are investigated to predict the inhibitory potential of these compounds against microbial growth. [3][8][9]

- **Anthelmintic and Antifungal Activity:** Studies have also explored the potential of these derivatives against parasitic worms and fungi, with molecular docking providing a theoretical basis for their observed biological activities.[10][11]

The data generated from these in-silico studies, such as docking scores and predicted binding energies, guide the selection of candidates for synthesis and further in-vitro and in-vivo evaluation.

Quantitative Data Summary

The following tables summarize quantitative data from various molecular docking studies of 2-aminothiazole derivatives with their respective protein targets. Lower binding energy values and higher docking scores generally indicate more favorable binding.

Table 1: Docking Performance of 2-Aminothiazole Derivatives Against Cancer Targets

Derivative/Compound	Protein Target (PDB ID)	Docking Score (kcal/mol)	Software Used	Reference
Compound 5A	Tubulin Polymerase (3HKD)	-9.616	AutoDock	[5][6]
Compound 5b	c-Met	-	Not Specified	[4][12]
Compound 1a	Aurora Kinase	-9.67	Not Specified	[7]
Compound 47	Aurora Kinase	-8.95	Not Specified	[7]

Table 2: Docking Performance of 2-Aminothiazole Derivatives Against Antimicrobial Targets

Derivative/Compound	Protein Target (PDB ID)	Docking Score/Value	Software Used	Reference
Compound S9	FabH Inhibitor (3iL9)	-144.236 (MolDock Score)	Molegro Virtual Docker	[3]
Compound S8	FabH Inhibitor (3iL9)	-143.593 (MolDock Score)	Molegro Virtual Docker	[3]
Compound 2b	UDP-N-acetylmuramate/l-alanine ligase	-7.6 (kcal/mol)	Not Specified	[8]
Compound 3e, 3k, 3n	DNA Gyrase (1KZN)	Favorable Binding Interaction	Not Specified	[9]
Compound 5a8	Lanosterol 14a-demethylase (CYP51)	Favorable Binding Interaction	Not Specified	[11]

Experimental Protocols

General Molecular Docking Protocol

This protocol outlines a standardized workflow for conducting in-silico molecular docking studies of **2-Amino-4,5-diphenylthiazole** derivatives against a protein target.

1. Protein Preparation:

- Objective: To prepare the 3D structure of the target protein for docking.
- Procedure:
 - Obtain the three-dimensional crystal structure of the target protein from a public repository like the Protein Data Bank (PDB).[13]
 - Using molecular modeling software (e.g., Schrödinger Suite, Discovery Studio), preprocess the protein structure. This involves removing all non-essential components, such as water molecules, co-crystallized ligands, and co-factors.[13][14]

- Add hydrogen atoms to the protein structure.
- Assign correct protonation states to amino acid residues, particularly histidine, aspartate, and glutamate, based on a physiological pH (typically 7.4).[\[2\]](#)
- Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.

2. Ligand Preparation:

- Objective: To generate a low-energy 3D conformation of the **2-Amino-4,5-diphenylthiazole** derivative.
- Procedure:
 - Draw the 2D structure of the ligand using chemical drawing software (e.g., ChemDraw, MarvinSketch).
 - Convert the 2D structure into a 3D structure.
 - Generate possible ionization states, tautomers, and stereoisomers of the ligand at the target pH.[\[2\]](#)
 - Perform energy minimization on the ligand structure using a suitable force field (e.g., MMFF94, OPLS) to obtain a stable, low-energy conformation.[\[13\]](#)

3. Grid Generation:

- Objective: To define the search space for the docking algorithm within the protein's active site.
- Procedure:
 - Identify the binding site (active site) of the protein. This is often determined from the location of a co-crystallized ligand in the PDB structure or through active site prediction algorithms.[\[13\]](#)

- Generate a grid box that encompasses the entire binding site. The size of the grid should be large enough to allow the ligand to move and rotate freely within the active site.[2][13]

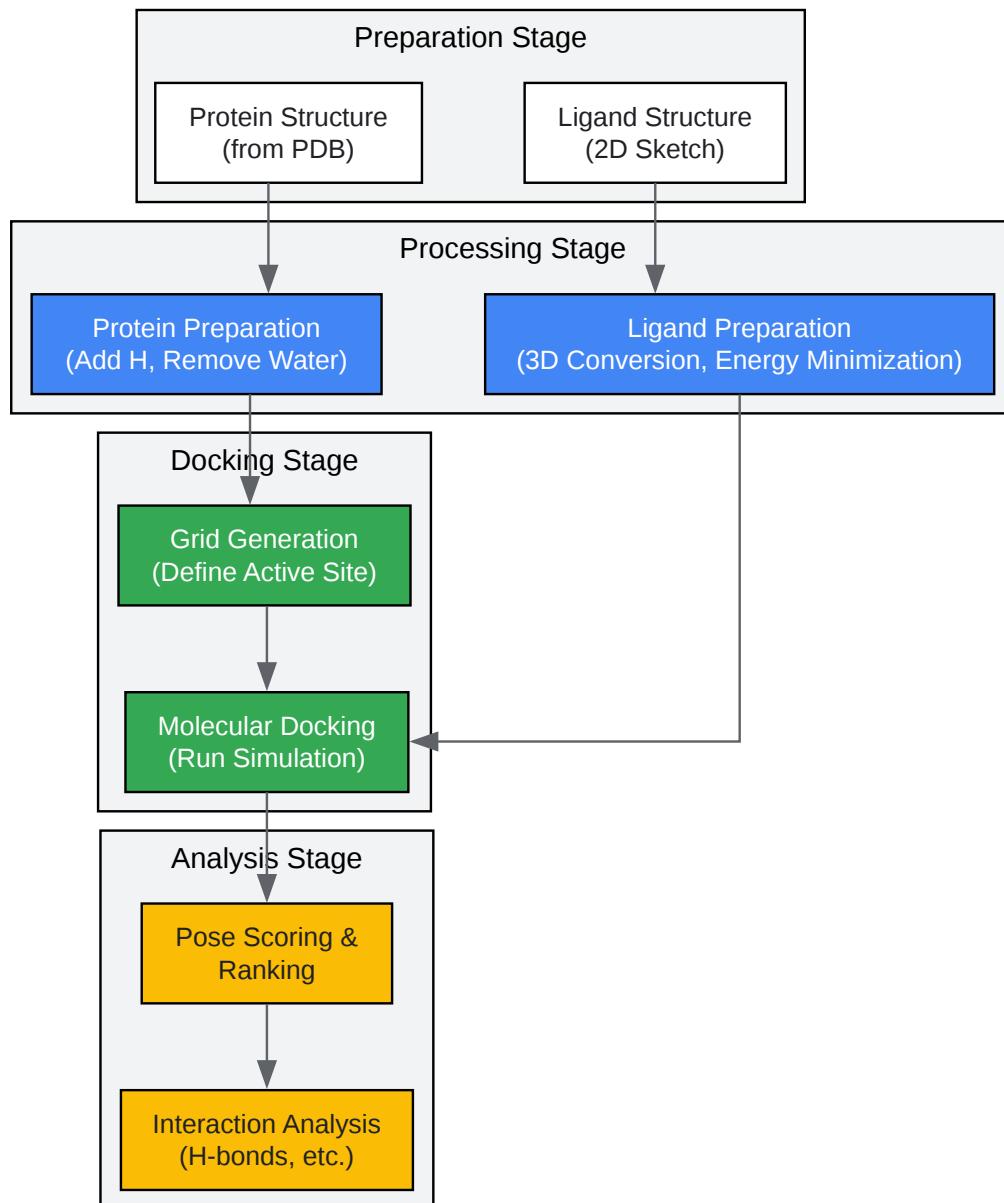
4. Molecular Docking Execution:

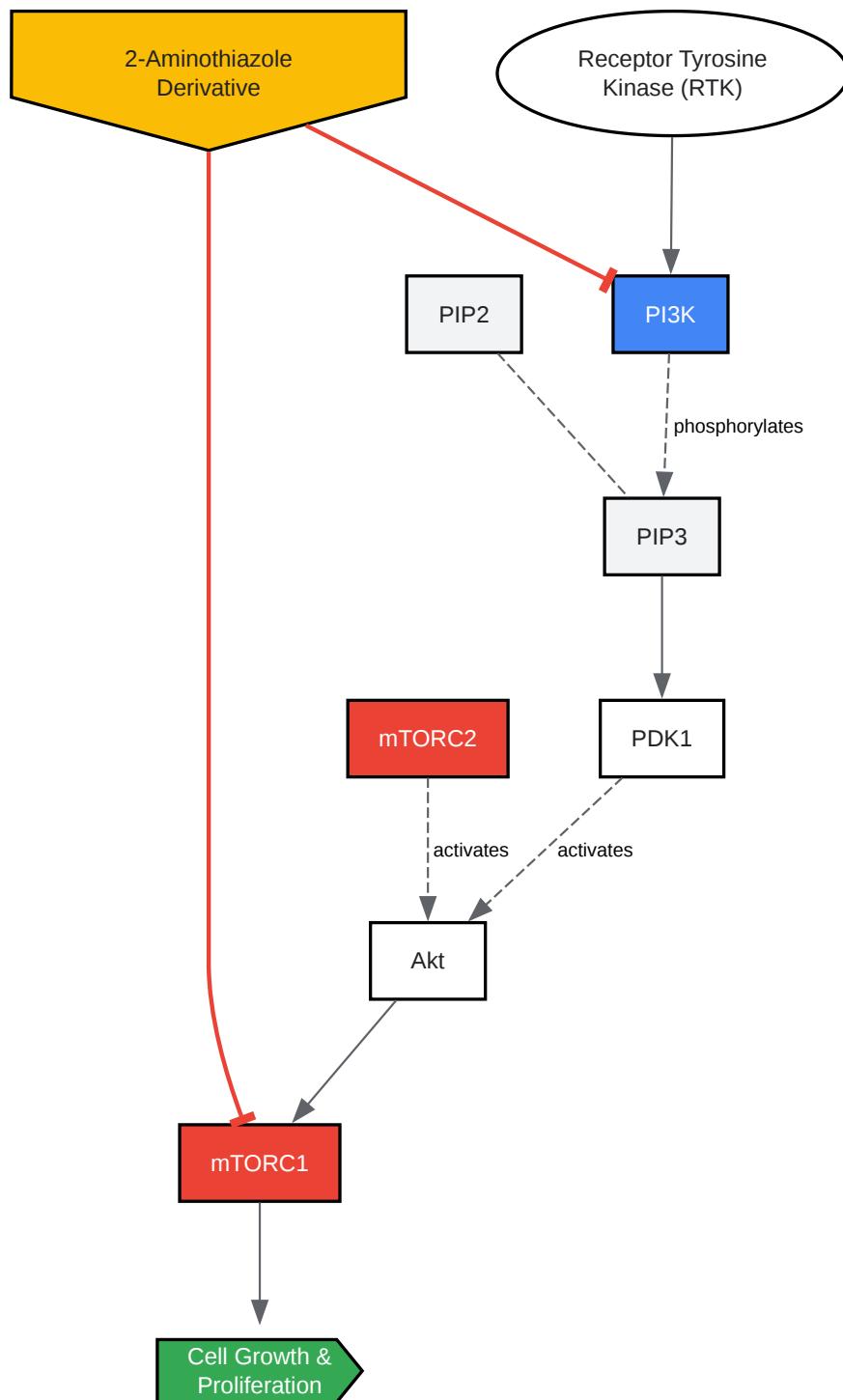
- Objective: To predict the binding poses and affinities of the ligand within the protein's active site.
- Procedure:
 - Perform the docking calculation using specialized software such as AutoDock, GLIDE, or Molegro Virtual Docker.[5][13]
 - The software will systematically sample various conformations and orientations of the ligand within the grid box.[13]
 - A scoring function is used to calculate the binding affinity (e.g., in kcal/mol) for each generated pose.[13]

5. Analysis of Results:

- Objective: To evaluate the docking results and identify the most probable binding mode.
- Procedure:
 - Analyze the docked poses based on their docking scores or binding energies. The pose with the most favorable score is typically considered the best prediction.[13]
 - Visualize the best-docked pose to examine the intermolecular interactions between the ligand and the protein's active site residues.
 - Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which stabilize the ligand-protein complex.[4]

Visualizations





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